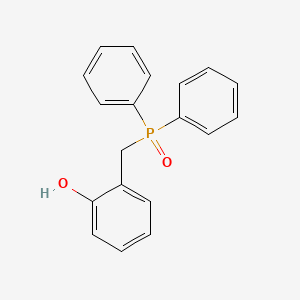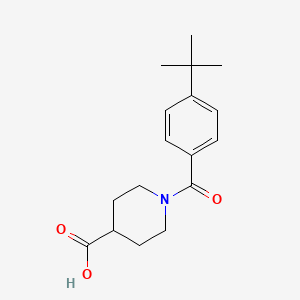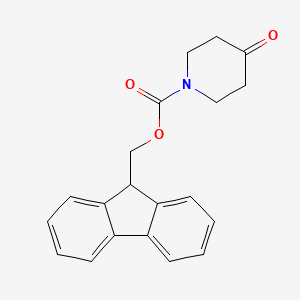
2-(Difenilfosforilmetil)fenol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
2-(Diphenylphosphorylmethyl)phenol has a wide range of applications in scientific research:
Biology: The compound’s ability to form complexes makes it useful in studying biological systems and interactions.
Industry: It is used in the production of flame retardants and photoinitiators.
Mecanismo De Acción
Biochemical Pathways
They play key roles in alleviating stress, regulating hormonal regulation, improving photosynthetic activity, nutrient mineralization, and antioxidative capacity .
Pharmacokinetics
It is known that the bioavailability of phenolic compounds largely depends on their metabolic reactions conducted in the small intestine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Diphenylphosphorylmethyl)phenol . These factors may include temperature, light, and air, among others .
Análisis Bioquímico
Biochemical Properties
It has been suggested that phenolic compounds, which include 2-(Diphenylphosphorylmethyl)phenol, exhibit potentiometric selectivity to certain cations . This suggests that 2-(Diphenylphosphorylmethyl)phenol may interact with enzymes, proteins, and other biomolecules in a way that influences biochemical reactions .
Cellular Effects
Phenolic compounds have been shown to alter the ion permeability of phospholipid bilayers via specific lipid interactions . This suggests that 2-(Diphenylphosphorylmethyl)phenol may have similar effects on cellular processes.
Molecular Mechanism
The molecular mechanism of action of 2-(Diphenylphosphorylmethyl)phenol is not well-defined. Phenolic compounds are known for their free radical scavenging and metal chelating properties, as well as their effects on cell signaling pathways and gene expression . It’s plausible that 2-(Diphenylphosphorylmethyl)phenol may exert its effects through similar mechanisms.
Metabolic Pathways
Phenolic compounds are mainly biosynthesized by the shikimic acid pathway in plants . It’s possible that 2-(Diphenylphosphorylmethyl)phenol may be involved in similar pathways.
Subcellular Localization
Deeploc 2.0, a tool for predicting protein subcellular localization, could potentially be used to predict the subcellular localization of proteins that interact with 2-(Diphenylphosphorylmethyl)phenol .
Métodos De Preparación
2-(Diphenylphosphorylmethyl)phenol can be synthesized through several chemical steps. One common method involves the phosphoryl chlorination of benzyl alcohol . Another method includes the reaction of phosphoric anhydride with phenyl magnesium halide . These reactions typically require controlled conditions to ensure the desired product is obtained with high purity.
Análisis De Reacciones Químicas
2-(Diphenylphosphorylmethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
2-(Diphenylphosphorylmethyl)phenol is unique due to its specific structure and properties. Similar compounds include:
2-(Diphenylphosphoryl)-4-ethylphenol: Exhibits similar ion-selective properties.
Phenol, 2-(diphenylphosphinyl)methyl: Another organophosphorus compound with comparable applications.
These compounds share some chemical properties but differ in their specific applications and reactivity.
Propiedades
IUPAC Name |
2-(diphenylphosphorylmethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17O2P/c20-19-14-8-7-9-16(19)15-22(21,17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14,20H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWHOPCJTGVYOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC2=CC=CC=C2O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70127-50-3 | |
| Record name | 2-[(diphenylphosphoroso)methyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1331346.png)
